![molecular formula C29H38N2O6 B1235467 (2S,3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B1235467.png)
(2S,3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A pyrrolidine and benzodioxole derivative that acts a RECEPTOR, ENDOTHELIN A antagonist. It has therapeutic potential as an antineoplastic agent and for the treatment of DIABETIC NEPHROPATHIES.
Applications De Recherche Scientifique
Endothelin Antagonists
Endothelin Receptor Antagonists
This compound and its derivatives have been explored as potent endothelin receptor antagonists. Studies indicate that modifications to the compound can influence its affinity towards endothelin receptor subtypes ETA and ETB (Jae et al., 1997).
Treatment of Diabetic Kidney Disease
The compound shows potential in the treatment of diabetic kidney disease. Selective ETA antagonists, including this compound, have been found to have anti-inflammatory and antifibrotic effects in early diabetic renal injury (Saleh et al., 2011).
Neointimal Hyperplasia
- Role in Neointimal Hyperplasia: The compound has been studied for its role in neointimal hyperplasia after endothelial injury, with findings suggesting that selective ETB receptor antagonism might aggravate neointimal hyperplasia, highlighting the importance of balanced receptor targeting (Kitada et al., 2009).
Antioxidant Activity
- Antioxidant Properties: Derivatives of this compound have been synthesized and shown to possess potent antioxidant activity, with some demonstrating higher efficacy than known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Enzyme Inhibition
- Tyrosinase Inhibition: Biphenyl ester derivatives related to this compound have been synthesized and evaluated for their anti-tyrosinase activities, with some showing inhibitory effects comparable to standard inhibitors (Kwong et al., 2017).
Structural Studies
- Crystal Structure Analysis: The compound's crystal structure and related derivatives have been studied, providing insights into their chemical properties and potential applications in pharmaceuticals (Jayaraj & Desikan, 2020).
Antimicrobial Activity
- Antimicrobial Effects: Various derivatives of the compound have been synthesized and evaluated for their antimicrobial properties, showing considerable activity against bacterial and fungal strains (Patel et al., 2009).
Propriétés
Nom du produit |
(2S,3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid |
|---|---|
Formule moléculaire |
C29H38N2O6 |
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
(2S,3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28+/m0/s1 |
Clé InChI |
MOTJMGVDPWRKOC-MXSCXNJPSA-N |
SMILES isomérique |
CCCCN(CCCC)C(=O)CN1C[C@H]([C@@H]([C@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 |
SMILES canonique |
CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Synonymes |
(11C)ABT-627 2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)-1-(((dibutylamino)carbonyl)methyl)pyrrolidine-3-carboxylic acid A 127722 A 127722.5 A 147627 A-127722 A-127722.5 A-147627 A127722 A127722.5 A147627 ABT 627 ABT-627 ABT627 atrasentan Atrasentan Hydrochloride Xinlay |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



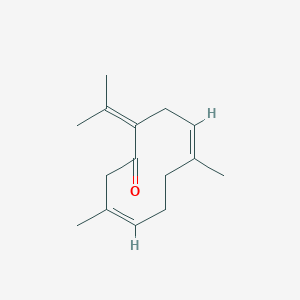
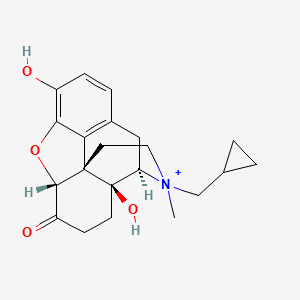
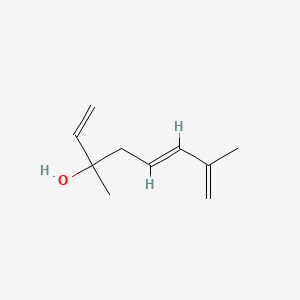
![(3E,5Z,11Z,13Z)-16-[4-(2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl)-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1235391.png)
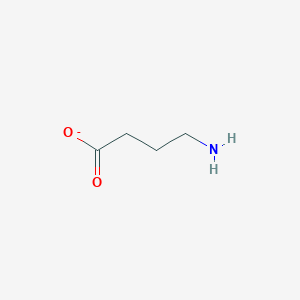
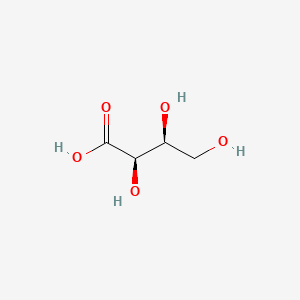
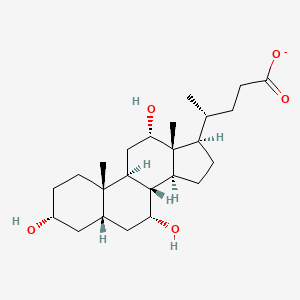
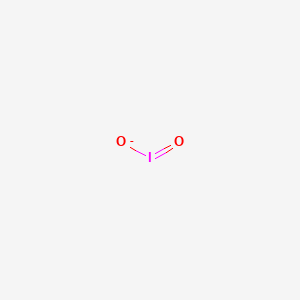
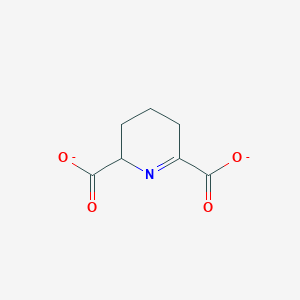
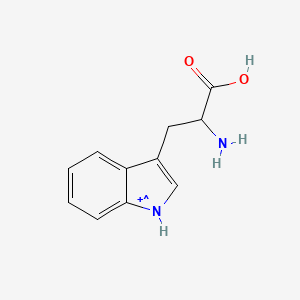
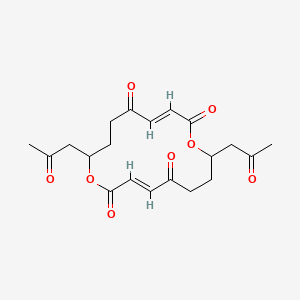
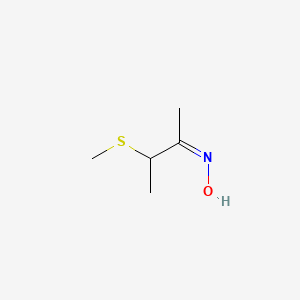
![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(((1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carbonyl)oxy)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1235406.png)
![3-Methyl-1-{[1-(pyridin-2-yl)ethylidene]amino}thiourea](/img/structure/B1235408.png)